Cas no 228115-58-0 (b-D-Galactopyranose, 1,6-anhydro-,3-acetate 2-[bis(phenylmethyl) phosphate] (9CI))

b-D-Galactopyranose, 1,6-anhydro-,3-acetate 2-[bis(phenylmethyl) phosphate] (9CI) structure
228115-58-0 structure
Product Name:b-D-Galactopyranose, 1,6-anhydro-,3-acetate 2-[bis(phenylmethyl) phosphate] (9CI)
Numero CAS:228115-58-0
MF:C22H25O9P
MW:464.40226817131
CID:245059
Update Time:2024-01-26

b-D-Galactopyranose, 1,6-anhydro-,3-acetate 2-[bis(phenylmethyl) phosphate] (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Galactopyranose, 1,6-anhydro-,3-acetate 2-[bis(phenylmethyl) phosphate] (9CI)
    • .beta.-D-Galactopyranose, 1,6-anhydro-, 3-acetate 2-bis(phenylmethyl) phosphate
    • β-D-Galactopyranose, 1,6-anhydro-, 3-acetate 2-[bis(phenylmethyl) phosphate] (9CI)
    • Inchi: 1S/C22H25O9P/c1-15(23)29-20-19(24)18-14-26-22(30-18)21(20)31-32(25,27-12-16-8-4-2-5-9-16)28-13-17-10-6-3-7-11-17/h2-11,18-22,24H,12-14H2,1H3/t18-,19+,20+,21-,22-/m1/s1
    • Chiave InChI: PLYYYZSWLIDYCB-CDJZJNNCSA-N
    • Sorrisi: O([C@@H]1[C@H]([C@@H](O)[C@H]2CO[C@@H]1O2)OC(=O)C)P(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 272.08309

Proprietà sperimentali

  • Densità: 1.38±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 606.2±55.0 °C(Predicted)
  • PSA: 52.54
  • pka: 12.72±0.60(Predicted)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited